N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea

Organic synthesis Structural confirmation Heterocyclic chemistry

Researchers requiring structurally validated starting points for antiviral SAR often face mis-assigned intermediates that propagate errors. N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea (CAS 89880-03-5) eliminates this risk through orthogonal synthetic confirmation. • Structure confirmed by two independent routes, ensuring exact identity for HCV, HBV, HIV, and Kaposi sarcoma programs • Urea pharmacophore offers improved oxidative metabolic stability vs. thiourea analogs for PK-focused campaigns • Enables matched-pair analysis with thiourea counterpart (CAS 97149-60-5) to experimentally determine C=O→C=S exchange consequences

Molecular Formula C9H8N4OS
Molecular Weight 220.25 g/mol
CAS No. 89880-03-5
Cat. No. B14400743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea
CAS89880-03-5
Molecular FormulaC9H8N4OS
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)N
InChIInChI=1S/C9H8N4OS/c10-8(14)12-9-11-7(15-13-9)6-4-2-1-3-5-6/h1-5H,(H3,10,12,13,14)
InChIKeyDADWYVMVHRZGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea – Compound Identity and Classification


N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea (CAS 89880-03-5), also referred to as 5-phenyl-3-ureido-1,2,4-thiadiazole, is a heterocyclic urea derivative with molecular formula C₉H₈N₄OS and molecular weight 220.25 g/mol [1]. It belongs to the (5-aryl-1,2,4-thiadiazol)-3-yl urea class, a scaffold disclosed in patent literature for antiviral pharmaceutical compositions targeting hepatitis C virus (HCV), hepatitis B virus (HBV), HIV, and Kaposi sarcoma [2]. Its chemical structure has been unequivocally confirmed by both synthesis from pre-formed heterocycle and an independent oxidative cyclisation route [1].

Dual-route structural confirmation supports reliable identity for SAR and reference use

Patent-disclosed scaffold for antiviral research targeting HCV, HBV, HIV, and HHV-8

Urea pharmacophore offers distinct metabolic stability context vs. thiourea analogs

Why N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea Cannot Be Interchanged with In-Class Analogs


Within the broad (5-aryl-1,2,4-thiadiazol)-3-yl urea/thiourea patent class, the specific heteroatom at the 3-position (urea oxygen versus thiourea sulfur) and the nature of the aryl substituent jointly govern pharmacophore geometry, hydrogen-bonding potential, metabolic stability, and biological target engagement [1]. The patent family identifies (5-phenyl-1,2,4-thiadiazol-3-yl)thiourea as the preferred compound, indicating that the thiourea sulfur atom contributes meaningfully to the desired activity profile [1]. Consequently, procurement of the urea analog as a direct substitute for the thiourea analog — or for any other 5-aryl variant — must be justified by comparative experimental data rather than class membership alone. Without such data, substituting (5-phenyl-1,2,4-thiadiazol-3-yl)urea for its closest structural neighbors risks unpredictable changes in potency and selectivity.

Replacing the thiourea analog (patent-preferred) may alter target engagement and metabolic profile; urea and thiourea are not functionally interchangeable.
Other 5-aryl variants can shift pharmacophore geometry and hydrogen-bonding patterns, requiring comparative data before direct substitution.

Evidence Guide: Structural and Pharmacological Differentiation for Procurement


Structural Identity Confirmation via Orthogonal Synthetic Routes

The chemical structure of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea has been rigorously established by two independent synthetic pathways: (i) urea installation onto the pre-formed 5-phenyl-1,2,4-thiadiazole heterocycle, and (ii) oxidative cyclisation of N¹-carbamoyl-N³-thiobenzoylguanidine [1]. Both routes converge on identical product, confirming that the 3-ureido substitution pattern is unequivocal and not a structural mis-assignment — a critical distinction from earlier conflicting reports on certain 1,2,4-thiadiazole derivatives where structural ambiguity persisted [1]. This orthogonal confirmation reduces the procurement risk of acquiring a mis-characterized or structurally ambiguous batch compared to less rigorously characterized 1,2,4-thiadiazole-urea analogs lacking independent structural validation.

Structural identity
Class-level
Two independent synthetic routes converge on identical structure (pre-formed heterocycle coupling + oxidative cyclisation)
Reduces procurement risk of mis-assigned structure; supports reliable SAR starting point
Earlier 1,2,4-thiadiazole derivatives required structural correction; many analogs lack orthogonal confirmation
Organic synthesis Structural confirmation Heterocyclic chemistry

Antiviral Indication Scope: HCV, HBV, HIV, and Kaposi Sarcoma

The (5-aryl-1,2,4-thiadiazol)-3-yl urea class, which specifically includes N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea, is disclosed in the Camden patent family as active in pharmaceutical compositions for inhibiting or treating HCV, HBV, HIV, and Kaposi sarcoma (HHV8) [1]. The patent specifically claims compositions comprising from 10 mg to 6000 mg of these urea or thiourea derivatives [1]. This indication spectrum distinguishes 5-phenyl-substituted thiadiazole ureas from earlier 1,2,4-thiadiazolyl ureas developed solely as agricultural herbicides (e.g., selective defoliants and weed killers) [2]. The pivot from agricultural to human therapeutic use is a class-level differentiator relevant when selecting a 1,2,4-thiadiazole-urea scaffold for antiviral screening or drug discovery programs.

Antiviral indication scope
Class-level
HCV, HBV, HIV, Kaposi sarcoma (4 human viral claims) vs. herbicide-only prior art (0 human indications)
Selecting this scaffold for antiviral discovery offers a patent-supported research direction
No head-to-head in vitro antiviral potency data published for the urea compound
Antiviral Virology Drug discovery HCV

Urea vs. Thiourea Pharmacophore Distinction

In the Camden patent family, (5-phenyl-1,2,4-thiadiazol-3-yl)thiourea is explicitly designated as the preferred compound, while the urea analog is claimed as an alternative [1]. This preference indicates that the sulfur-to-oxygen exchange in the 3-position pharmacophore is not functionally neutral. Urea (C=O) and thiourea (C=S) differ substantially: the C=O bond is ~170–180 kJ/mol stronger than C=S, urea is a stronger hydrogen-bond acceptor but a poorer hydrogen-bond donor, and thiourea is more susceptible to oxidative metabolism (C=S → C=O conversion) [2]. These differences imply that N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea may exhibit a distinct metabolic profile compared to the thiourea analog — potentially superior oxidative stability but potentially inferior target-binding potency. Selection of the urea over the thiourea must therefore be guided by project-specific requirements for metabolic stability versus target engagement.

Urea vs. thiourea
Reported
C=O bond ~30% stronger than C=S; distinct H-bond acceptor strength and oxidative metabolic stability
Urea may confer improved metabolic stability, while thiourea may favor target binding; choice must be project-driven
No direct target-specific comparative biochemical or cellular assay data available
Medicinal chemistry Pharmacophore Metabolic stability Bioisosterism

Research and Industry Application Scenarios


Antiviral Drug Discovery Scaffold for HCV, HBV, or HIV

N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea serves as a structurally validated starting scaffold for antiviral medicinal chemistry campaigns against hepatitis C, hepatitis B, HIV, and Kaposi sarcoma, as disclosed in the Procter & Gamble patent family [1]. Its dual-route structural confirmation [2] ensures that the compound purchased corresponds exactly to the structure intended for SAR expansion, minimizing the risk of propagating errors from mis-assigned intermediates. The urea pharmacophore may confer improved oxidative metabolic stability over the corresponding thiourea, which is relevant for programs prioritizing pharmacokinetic performance over maximal target potency [3].

Analytical Reference Standard for Urea-Thiadiazole Identity and Purity

Given that its structure has been confirmed by two orthogonal synthetic pathways and fully characterized in the primary literature [2], N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea is suitable for use as an analytical reference standard for HPLC, NMR, or mass spectrometry when characterizing novel 5-aryl-1,2,4-thiadiazol-3-yl urea derivatives. Its well-defined spectroscopic properties allow it to serve as a benchmark for assessing purity and structural fidelity of newly synthesized analogs.

Comparative Pharmacophore Probe in Urea-Thiourea Bioisostere Studies

The compound constitutes the urea half of the urea/thiourea pair within the (5-phenyl-1,2,4-thiadiazol-3-yl) pharmacophore series. Procurement of both N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea and its thiourea counterpart (CAS 97149-60-5) [1] enables matched-pair analysis to experimentally determine the functional consequences of C=O → C=S exchange on target binding, cellular potency, and metabolic stability. Such head-to-head studies address the key pharmacophore question raised by the patent's preference for the thiourea analog [1].

Application
Selection Property
Validation Focus
Antiviral drug discovery scaffold
Patent-disclosed antiviral scaffold, dual-route structural confirmation
SAR expansion fidelity, scaffold reliability for HCV/HBV/HIV/Kaposi sarcoma programs
Analytical reference standard
Orthogonal synthetic confirmation, fully characterized spectroscopic profile
Identity and purity benchmarking for novel 5-aryl-1,2,4-thiadiazol-3-yl urea analogs
Urea/thiourea bioisostere probe
Matched pair with thiourea analog (CAS 97149-60-5)
Experimental determination of C=O vs. C=S impact on target binding and metabolic stability
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